molecular formula C24H20ClN3O5 B12006596 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate CAS No. 601499-70-1

3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Cat. No.: B12006596
CAS No.: 601499-70-1
M. Wt: 465.9 g/mol
InChI Key: IVVPSLSYQSTWAB-VULFUBBASA-N
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Description

3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of aromatic rings, a hydrazone linkage, and ester functionalities, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent, such as acetic anhydride, to form the corresponding acetamide. This intermediate is then reacted with hydrazine hydrate to yield the hydrazone derivative.

    Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-methoxybenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies can explore its interactions with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a scaffold for designing new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can participate in reversible binding with biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenylamine: A precursor in the synthesis of the target compound.

    4-Methoxybenzoyl chloride: Another precursor used in the final condensation step.

    Hydrazones: A class of compounds with similar hydrazone linkages, often used in organic synthesis and medicinal chemistry.

Uniqueness

The uniqueness of 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate lies in its combination of functional groups and aromatic systems, which confer distinct chemical and biological properties

Biological Activity

The compound 3-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic potential and mechanisms of action.

Chemical Structure

The compound features multiple functional groups, including:

  • A chloro substituent on the aromatic ring.
  • An amino group linked to a hydrazone moiety.
  • A methoxybenzoate structure that may influence its solubility and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance, compounds containing hydrazone linkages have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties. The presence of the methoxy group has been linked to enhanced anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Studies indicate that the incorporation of halogenated phenyl groups can enhance antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the hydrazone linkage through reaction with appropriate aldehydes.
  • Esterification to introduce the methoxybenzoate group.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A study evaluated a series of hydrazone derivatives for their anticancer effects on breast cancer cell lines. The results indicated that one derivative exhibited IC50 values in the low micromolar range, suggesting potent activity. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and apoptosis in MCF-7 cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, a related compound was tested for its ability to modulate inflammatory responses in a murine model of arthritis. The treatment resulted in reduced swelling and joint destruction, correlating with decreased levels of inflammatory cytokines in serum samples .

Data Summary

Activity Effect Reference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against E. coli

Properties

CAS No.

601499-70-1

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

[3-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H20ClN3O5/c1-15-20(25)7-4-8-21(15)27-22(29)23(30)28-26-14-16-5-3-6-19(13-16)33-24(31)17-9-11-18(32-2)12-10-17/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

IVVPSLSYQSTWAB-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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